molecular formula C11H13NO3 B12074081 Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 87273-80-1

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B12074081
CAS No.: 87273-80-1
M. Wt: 207.23 g/mol
InChI Key: ZJMXQDHDJWOFLP-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a high-purity chemical compound supplied for research and development purposes. This indolizine derivative is primarily utilized in organic synthesis and pharmaceutical research, serving as a key intermediate for the construction of more complex molecules . The indolizine scaffold is a recognized motif in medicinal chemistry, found in compounds with a range of pharmacological activities . As such, this ester is a valuable building block in the discovery and development of potential therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties . Its structure is also valuable for studying chemical reactions and mechanisms involving heterocyclic compounds, contributing to advancements in synthetic methodology . The product is characterized by its molecular formula C 11 H 13 NO 4 and a molecular weight of 223.23 g/mol . For safe handling, refer to the available safety data sheet. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

87273-80-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h5-6H,2-4,7H2,1H3

InChI Key

ZJMXQDHDJWOFLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C=C1

Origin of Product

United States

Preparation Methods

Patent-US6172230B1: Optimized Multi-Step Synthesis

The patented process (US6172230B1) outlines a seven-step route starting from ethyl acetopyruvate (1). Key improvements over prior methods include reduced reaction times and safer reagents:

Enol-Etherification of Ethyl Acetopyruvate

Ethyl acetopyruvate undergoes enol-etherification with ethyl orthoformate in ethanol using methanesulfonic acid (0.1 mol%) at 55°C. This step completes in 2 hours, yielding ethyl (2-ethoxy-4-oxo)-pent-2-enolate (2) with 93% purity. Earlier methods required 7 days with ammonium chloride catalysts, highlighting the efficiency of acid catalysis.

Cyclization to Form Tetrahydroindolizine Core

Compound (2) undergoes cyclization in dimethyl sulfoxide (DMSO) at 80°C for 3 hours, forming the indolizine intermediate (3). Polar solvents like DMSO accelerate cyclization compared to acetone (14 hours) or dimethylformamide (40 hours).

Ketalization and Decarboxylation

Ketalization with ethylene glycol and p-toluenesulfonic acid in toluene produces Compound (5), followed by decarboxylation in acetic acid/HCl at 100°C. The final carbonylation step uses acetonitrile and a Lewis acid, achieving 85% yield for Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate.

Table 1: Reaction Conditions for US6172230B1 Process

StepCatalyst/SolventTemperatureTimeYield/Purity
Enol-etherificationMethanesulfonic acid/EtOH55°C2 h93% purity
CyclizationDMSO80°C3 h89% purity
Ketalizationp-TsOH/tolueneReflux20 h78% yield
DecarboxylationAcOH/HCl100°C4 h82% yield

Triethylamine-Mediated Synthesis from Dannhardt et al.

Dannhardt et al. (1987) reported a synthesis starting from ethyl 2-(2-bromoacetyl)acetate. The method involves:

Aldol Condensation and Cyclization

Ethyl 2-(2-bromoacetyl)acetate reacts with ethyl glycinate in triethylamine at ambient temperature for 336 hours (14 days). The prolonged reaction time facilitates slow cyclization, yielding this compound at 61% yield. While this method avoids high temperatures, its impractical duration limits industrial use.

Key Data:

  • Catalyst: Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane

  • Yield: 61% after chromatography

  • Limitation: 336-hour reaction time

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The patented process achieves higher yields (78–85%) within 29 total hours, whereas Dannhardt’s method requires 336 hours for 61% yield. Industrial applications favor the former due to shorter timelines and reduced solvent volumes (15× vs. 80× solvent ratios).

Cost Considerations

  • Catalyst Costs: Methanesulfonic acid ($0.5/g) vs. triethylamine ($0.3/g)

  • Solvent Recovery: DMSO and acetonitrile are recyclable, reducing waste .

Chemical Reactions Analysis

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indolizine derivatives, which are important in the development of new chemical entities.

    Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Analogs

The indolizine scaffold permits diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (72130-68-8) 7-OH, 8-ethyl ester C₁₁H₁₃NO₄ 223.23 High purity (95%); pharmaceutical intermediate
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (116993-42-1) 7-OH, 8-methyl ester C₁₀H₁₁NO₄ 209.20 Biochemical reagent; used in research
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (37704-44-2) 7-OH, 6-CH₃, 8-ethyl ester C₁₂H₁₅NO₄ 237.25 Enhanced lipophilicity; structural analog
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (1150098-21-7) 7-Cl, 8-methyl ester C₁₀H₁₀ClNO₃ 227.64 Versatile scaffold for drug discovery
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (1150098-39-7) 7-Cl, 8-COOH C₉H₈ClNO₃ 213.62 Potential for halogen bonding; intermediate
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate (612065-18-6) 6-NHPh, 8-methyl ester C₁₆H₁₆N₂O₃ 284.31 Modified bioactivity; research applications

Impact of Substituents

  • Hydroxy vs. Chloro Substituents : The 7-hydroxy group (72130-68-8) participates in hydrogen bonding, enhancing solubility and crystal packing . In contrast, chloro substituents (e.g., 1150098-21-7) introduce electronegativity, enabling halogen bonding and altering reactivity .

Biological Activity

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS No. 186028-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indolizine family, which has been associated with various pharmacological properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 186028-79-5
  • Synonyms : Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid ethyl ester

Synthesis and Structure

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis often involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of indolizines exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at the University of Regensburg evaluated the antimicrobial properties of various indolizine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial activity .
  • Anti-inflammatory Research : Another research project focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study reported a significant reduction in paw swelling and joint inflammation when treated with this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the indolizine ring can enhance or diminish its biological properties:

Modification Effect on Activity
Alkyl substitution at position 7Increased antimicrobial potency
Hydroxyl group at position 6Enhanced anti-inflammatory effects

This table illustrates how slight alterations in chemical structure can lead to significant changes in biological activity.

Q & A

Q. What are the best practices for handling and storing this compound?

  • Storage : Sealed in dry, dark containers at room temperature to prevent ester hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .

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